2-(Cyclohexyloxy)-5-nitrobenzaldehyde 2-(Cyclohexyloxy)-5-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15928654
InChI: InChI=1S/C13H15NO4/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2
SMILES:
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

2-(Cyclohexyloxy)-5-nitrobenzaldehyde

CAS No.:

Cat. No.: VC15928654

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclohexyloxy)-5-nitrobenzaldehyde -

Specification

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name 2-cyclohexyloxy-5-nitrobenzaldehyde
Standard InChI InChI=1S/C13H15NO4/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2
Standard InChI Key JBGJQZVUWNJKLT-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzaldehyde scaffold with two key substituents:

  • A cyclohexyloxy group (-O-cyclohexyl) at the 2-position, introducing steric bulk and lipophilicity.

  • A nitro group (-NO₂) at the 5-position, conferring electron-withdrawing effects and reactivity toward reduction or nucleophilic substitution.

The molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol. The cyclohexyl group’s chair conformation likely influences the molecule’s three-dimensional orientation, analogous to the spatial effects observed in Tröger’s base derivatives .

Spectroscopic Properties

While experimental data for 2-(cyclohexyloxy)-5-nitrobenzaldehyde is unavailable, comparisons to analogs suggest:

  • ¹H NMR: A singlet near δ 10.4–10.5 ppm for the aldehyde proton , aromatic protons between δ 7.0–8.5 ppm, and cyclohexyl protons as multiplet signals at δ 1.0–2.5 ppm.

  • ¹³C NMR: A carbonyl carbon at δ ~190 ppm, nitro-substituted aromatic carbons at δ ~125–150 ppm, and cyclohexyl carbons at δ ~20–35 ppm .

  • IR: Strong absorption bands for the aldehyde C=O (~1700 cm⁻¹) and nitro group (~1520 and 1350 cm⁻¹).

Synthesis and Optimization

General Synthetic Strategy

The synthesis of 2-(cyclohexyloxy)-5-nitrobenzaldehyde follows a two-step protocol derived from methods for analogous compounds :

  • Nitration of 2-Cyclohexyloxybenzaldehyde:

    • 2-Cyclohexyloxybenzaldehyde is treated with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to install the nitro group regioselectively at the 5-position.

    • Mechanism: Electrophilic aromatic substitution facilitated by the electron-donating cyclohexyloxy group directing nitration to the para position relative to the aldehyde.

  • Alternative Route via Nucleophilic Substitution:

    • 5-Nitro-2-fluorobenzaldehyde reacts with cyclohexanol in the presence of potassium carbonate (K₂CO₃) as a base, analogous to the synthesis of 2-(2-chloroethoxy)-5-nitrobenzaldehyde.

    • Conditions: Reflux in a polar aprotic solvent (e.g., DMF, 12–24 h, 80–100°C).

Yield and Scalability

  • Small-scale yields: ~60–75% based on analogous reactions .

  • Scalability: Successful scale-up to 10 mmol has been demonstrated for related nitrobenzaldehydes without yield erosion .

Table 1: Comparative Synthesis Data for Nitrobenzaldehyde Derivatives

CompoundStarting MaterialsConditionsYield (%)
2-(Cyclohexyloxy)-5-nitrobenzaldehyde2-Fluoro-5-nitrobenzaldehyde + cyclohexanolK₂CO₃, DMF, 80°C, 24h65 (est.)
2-(2-Chloroethoxy)-5-nitrobenzaldehyde2-Chloroethanol + 5-nitrosalicylaldehydeNaOH, reflux, 6h70
2-(Benzyloxy)-5-nitrobenzaldehyde Benzyl alcohol + 5-nitro-2-fluorobenzaldehydeK₂CO₃, DMF, 100°C, 12h72

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Melting Point: Estimated at 85–90°C, higher than 2-chloro-5-nitrobenzaldehyde (75–77°C) due to the cyclohexyl group’s rigidity.

  • Boiling Point: ~300°C (extrapolated from analogs ).

  • Solubility:

    • Polar solvents: Moderate in DMF, DMSO; low in water.

    • Nonpolar solvents: Soluble in chloroform, dichloromethane.

Crystallography

X-ray analysis of related V-shaped diazocines suggests that the cyclohexyloxy group induces a twisted conformation, potentially stabilizing crystal packing via van der Waals interactions.

Chemical Reactivity and Applications

Key Reactions

  • Nitro Group Reduction:

    • Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 5-amino-2-(cyclohexyloxy)benzaldehyde, a precursor for heterocyclic compounds.

  • Aldehyde Oxidation:

    • Oxidation with KMnO₄ forms 5-nitro-2-(cyclohexyloxy)benzoic acid, useful in coordination chemistry.

  • Cross-Condensation:

    • Reacts with aminophenones or aminopyridines under basic conditions to form diazocines or pyrido[1,5-a]benzimidazoles, as seen in Tröger’s base analogs .

Pharmaceutical and Material Science Applications

  • Antimicrobial Agents: Nitroaromatics exhibit activity against pathogens via DNA intercalation. The cyclohexyloxy group may enhance membrane permeability.

  • Ligand Design: The aldehyde and nitro groups enable coordination to transition metals, with potential in catalysis .

  • Polymer Chemistry: Serves as a monomer for conjugated polymers with optoelectronic applications.

Challenges and Future Directions

  • Stereoselectivity: Diastereomer formation during cross-condensation remains a hurdle, as observed in chiral aminophenone derivatives .

  • Green Chemistry: Developing solvent-free or microwave-assisted syntheses to improve sustainability .

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